3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid
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Overview
Description
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid is a chemical compound belonging to the family of benzoic acids. It is characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a methylbenzoic acid core. This compound is typically found as a white crystalline powder and is soluble in organic solvents such as methanol and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the bromination of 4-methylbenzoic acid followed by chlorosulfonation. The reaction conditions typically include the use of bromine and chlorosulfonic acid as reagents, with the reaction being carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorosulfonation processes. These processes are optimized for high yield and purity, often utilizing advanced equipment and techniques to control reaction parameters and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed through the coupling of the benzoic acid derivative with an arylboronic acid .
Scientific Research Applications
3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of bromine and chlorine-containing compounds on biological systems.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of bromine and chlorine atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in various biochemical reactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromo-5-(chlorosulfonyl)-4-methylbenzoic acid include:
3-Bromo-5-(chlorosulfonyl)benzoic acid: This compound lacks the methyl group present in this compound.
3-Bromo-5-(chlorosulfonyl)-2-methylbenzoic acid: This compound has a different position of the methyl group compared to this compound.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the methyl group at the 4-position can affect the compound’s steric and electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-bromo-5-chlorosulfonyl-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO4S/c1-4-6(9)2-5(8(11)12)3-7(4)15(10,13)14/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBQETUSWJJHBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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